molecular formula C14H12O3 B3059348 2-Methoxy-3-phenylbenzoic acid CAS No. 98496-27-6

2-Methoxy-3-phenylbenzoic acid

Cat. No.: B3059348
CAS No.: 98496-27-6
M. Wt: 228.24 g/mol
InChI Key: QSWAQPRAAPLFHY-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylbenzoic acid (MOPBA) is a synthesized organic compound that belongs to the family of benzoic acids. It has a CAS Number of 98496-27-6 and a molecular weight of 228.25 . The IUPAC name for this compound is 2-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C14H12O3 . The InChI code for this compound is 1S/C14H12O3/c1-17-13-11 (10-6-3-2-4-7-10)8-5-9-12 (13)14 (15)16/h2-9H,1H3, (H,15,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.25 . It is slightly soluble in water and has weak acidity .

Scientific Research Applications

Proton Shuttle in Chemical Synthesis

2-Methoxy-3-phenylbenzoic acid has been explored in the realm of organic chemistry. A study by (Pi et al., 2018) found that related compounds (such as 3-ethoxy-2-phenylbenzoic acid) serve as effective proton shuttles in the arylation of indoles, a process important for creating complex organic molecules.

Role in Enzyme Studies

In the field of enzymology and microbiology, this compound has been instrumental in discovering novel enzymes. (Huynh & Crawford, 1985) reported the conversion of this compound to 2-hydroxy-3-phenylbenzoic acid by an extracellular enzyme from the fungus Phanerochaete chrysosporium. This discovery highlighted a new class of lignin-degrading enzymes.

Chemical Synthesis and Molecular Characterization

The compound has also been used in the synthesis and characterization of various molecular structures. For instance, (Howarth & Harris, 1968) synthesized derivatives of this compound for structural analysis. This showcases its utility in advancing organic chemistry research.

Application in Drug Synthesis

This compound plays a role in the synthesis of various drugs and biological compounds. (Mishra & Misra, 1986) utilized a related compound, 3-Methoxy-4-phenoxybenzoyl group, for the protection of exocyclic amino groups in nucleosides, which is crucial in synthesizing oligodeoxyribonucleotide, an important compound in genetic research and drug development.

Antioxidant Properties in Biological Systems

In the study of natural products and biologically active compounds, derivatives of this compound have shown significant antioxidant activity. (Xu et al., 2017) isolated compounds from a marine-derived fungus, which included derivatives of this compound, demonstrating strong antioxidant effects.

Safety and Hazards

The safety data sheet for 2-Methoxy-3-phenylbenzoic acid indicates that it can cause skin irritation and serious eye damage . It is also harmful if swallowed . It is advised to avoid breathing dust, to wash hands and face thoroughly after handling, and to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

2-methoxy-3-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWAQPRAAPLFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623674
Record name 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98496-27-6
Record name 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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